molecular formula C10H8BrNO2 B1282788 2-(4-Bromo-1H-indol-3-yl)acetic acid CAS No. 89245-41-0

2-(4-Bromo-1H-indol-3-yl)acetic acid

Cat. No. B1282788
CAS RN: 89245-41-0
M. Wt: 254.08 g/mol
InChI Key: AQIDQZFQDRENOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Bromo-1H-indol-3-yl)acetic acid” is a derivative of indole-3-acetic acid . Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants . Derivatives of indole are of wide interest because of their diverse biological and clinical applications .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in the field of organic chemistry . For instance, the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol yielded a corresponding tricyclic indole in good yield .


Molecular Structure Analysis

In a related compound, 2-(4-Bromo-1H-indol-3-yl)acetonitrile, the non-H atoms, except the N atom of the acetonitrile group and the C atom bonded to it, lie in the least-squares plane defined by the atoms of the indole ring system .


Chemical Reactions Analysis

Indole derivatives have been found to participate in various chemical reactions. For instance, indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole were synthesized and assessed for their in vitro COX-2 inhibitory activity as well as in vivo anti-inflammatory activity .

Scientific Research Applications

    Biologically Active Compounds

    • Field : Pharmacology
    • Application : Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
    • Method : The specific method of application or experimental procedure would depend on the specific disorder being treated. Generally, these compounds would be administered in a manner that allows them to interact with the target cells or microbes .
    • Results : Indole derivatives, both natural and synthetic, show various biologically vital properties .

    Synthesis of Alkaloids

    • Field : Organic Chemistry
    • Application : Indole derivatives are used in the synthesis of alkaloids .
    • Method : The specific method of synthesis would depend on the specific alkaloid being synthesized. Generally, this involves chemical reactions that construct the indole moiety within the alkaloid .
    • Results : The synthesis of indole derivatives as prevalent moieties present in selected alkaloids has been successful .

    Molecular Sensors

    • Field : Chemical Sensing
    • Application : An indolyl maleimide derivative, which “2-(4-Bromo-1H-indol-3-yl)acetic acid” could potentially be used to synthesize, has been used in the development of molecular sensors .
    • Method : The emission intensity of the indolyl maleimide derivative increases significantly by reversible coordination to a specific compound, making it a promising signaling motif for molecular sensors .
    • Results : The system showed a strong fluorescence enhancement, making it a promising new signaling motif for molecular sensors .

Safety And Hazards

While the specific safety and hazards of “2-(4-Bromo-1H-indol-3-yl)acetic acid” are not mentioned in the retrieved documents, related compounds have been described to have certain hazards. For instance, certain indole derivatives are considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2-(4-bromo-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIDQZFQDRENOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542292
Record name (4-Bromo-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-1H-indol-3-yl)acetic acid

CAS RN

89245-41-0
Record name (4-Bromo-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromo-1H-indol-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-1H-indol-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-1H-indol-3-yl)acetic acid
Reactant of Route 3
2-(4-Bromo-1H-indol-3-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(4-Bromo-1H-indol-3-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(4-Bromo-1H-indol-3-yl)acetic acid
Reactant of Route 6
2-(4-Bromo-1H-indol-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.